3-Methyl-3',4,4'-trichlorobenzophenone
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Overview
Description
3-Methyl-3’,4,4’-trichlorobenzophenone is an organic compound that belongs to the class of benzophenones. Benzophenones are widely known for their applications in various fields, including the production of pharmaceuticals, perfumes, and as UV blockers in sunscreens. The compound’s structure consists of a benzophenone core with three chlorine atoms and a methyl group attached to it, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3’,4,4’-trichlorobenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3-methylbenzoyl chloride with 3,4,4’-trichlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require an anhydrous environment and a temperature range of 0-5°C to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 3-Methyl-3’,4,4’-trichlorobenzophenone follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The raw materials are fed into the reactor, where they undergo the Friedel-Crafts acylation reaction. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3’,4,4’-trichlorobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenones with different functional groups.
Scientific Research Applications
3-Methyl-3’,4,4’-trichlorobenzophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of UV-blocking agents and as a stabilizer in plastics and polymers.
Mechanism of Action
The mechanism of action of 3-Methyl-3’,4,4’-trichlorobenzophenone involves its interaction with various molecular targets. The compound’s structure allows it to interact with enzymes and proteins, potentially inhibiting their activity. The presence of chlorine atoms and the carbonyl group in the benzophenone core contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can disrupt normal cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzophenone: The parent compound of 3-Methyl-3’,4,4’-trichlorobenzophenone, widely used in sunscreens and as a photoinitiator.
4-Chlorobenzophenone: A similar compound with one chlorine atom, used in organic synthesis.
3,4-Dichlorobenzophenone: Another related compound with two chlorine atoms, studied for its chemical properties and applications.
Uniqueness
3-Methyl-3’,4,4’-trichlorobenzophenone is unique due to the presence of three chlorine atoms and a methyl group, which significantly influence its chemical reactivity and biological activity. These structural features make it a valuable compound for various applications in research and industry, distinguishing it from other benzophenone derivatives.
Properties
IUPAC Name |
(4-chloro-3-methylphenyl)-(3,4-dichlorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3O/c1-8-6-9(2-4-11(8)15)14(18)10-3-5-12(16)13(17)7-10/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLPYXQMCDKASO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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